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Tert-butyl 2-formylpiperidine-1-

carboxylate

Cat. No.: B132268 Get Quote

Introduction

N-Boc-2-formylpiperidine, also known as tert-butyl 2-formylpiperidine-1-carboxylate, is a

versatile chiral building block of significant importance in medicinal chemistry and

pharmaceutical development.[1][2] Its structure, featuring a piperidine ring with a formyl group

at the C2 position and a Boc-protected amine, offers a unique combination of functionalities for

synthetic chemists. The chiral center at the C2 position makes it an invaluable starting material

for the asymmetric synthesis of complex bioactive molecules, particularly alkaloids and other

therapeutic agents where specific stereochemistry is crucial for biological activity.[3][4][5][6]

The aldehyde group provides a reactive handle for a variety of carbon-carbon and carbon-

nitrogen bond-forming reactions, while the Boc protecting group allows for controlled

manipulation and subsequent deprotection of the piperidine nitrogen.[1][7]

Core Applications in Drug Discovery

The utility of N-Boc-2-formylpiperidine spans several therapeutic areas, primarily serving as a

key intermediate for constructing complex molecular architectures.[1]

Synthesis of Piperidine Alkaloids: The scaffold is a cornerstone in the enantioselective

synthesis of numerous piperidine alkaloids. Its pre-defined stereocenter allows for the

creation of natural products and their analogues with high stereochemical control. A notable

application is in the synthesis of alkaloids like (+)- and (–)-dumetorine and (+)- and (–)-

epidihydropinidine, which are investigated for various pharmacological properties.[4] The
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synthesis often involves extending the aldehyde through reactions like Wittig olefination,

followed by further modifications to the piperidine ring.[4]

Development of CNS-Targeting Agents: The piperidine moiety is a "privileged scaffold"

frequently found in drugs targeting the central nervous system (CNS).[8][9] N-Boc-2-

formylpiperidine serves as a precursor for novel N-Benzyl piperidine derivatives designed as

dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are

promising multi-target-directed ligands for the treatment of Alzheimer's disease.[10]

Antimalarial and Antiparasitic Agents: The piperidine ring is a key structural feature in many

antimalarial drugs, including chloroquine analogues.[11][12] N-Boc-2-formylpiperidine

provides a synthetically tractable starting point for creating diverse libraries of substituted

piperidines to be screened for antiplasmodial activity against resistant strains of P.

falciparum.[12][13]

HDAC Inhibitors for Oncology: Histone deacetylases (HDACs) are validated targets for

cancer therapy.[14][15] The piperidine scaffold can serve as a central component of HDAC

inhibitors, linking the zinc-binding group to the "cap" region that interacts with the enzyme

surface. N-Boc-2-formylpiperidine can be elaborated to introduce the necessary

pharmacophoric elements for potent and selective HDAC inhibition.[10][16]

Key Synthetic Transformations
The reactivity of N-Boc-2-formylpiperidine is dominated by its aldehyde functional group,

enabling a wide range of synthetic transformations.

Wittig Reaction: To achieve chain elongation at the C2 position, the Wittig reaction is

commonly employed. This reaction converts the aldehyde into an alkene, which can be

subsequently hydrogenated to yield a saturated alkyl chain. This is a key step in the

synthesis of various alkaloids.[4]

Reductive Amination: The aldehyde can be readily converted into a new amine-containing

substituent via reductive amination. This reaction is crucial for attaching the piperidine

scaffold to other parts of a target molecule, such as in the synthesis of plasmepsin II

inhibitors.[13]
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Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for constructing

complex heterocyclic systems, such as tetrahydro-β-carbolines, which are present in many

alkaloids.[17][18][19] N-Boc-2-formylpiperidine can act as the aldehyde component, reacting

with a β-arylethylamine (like tryptamine) under acidic conditions to form a new fused ring

system.[17][20]

Asymmetric Alkylation: Following initial transformations, the piperidine ring itself can be

further functionalized. For instance, α-lithiation/alkylation methodologies can be used to

introduce substituents at the C6 position, a key step in building alkaloids like

epidihydropinidine.[4]

Quantitative Data Summary
The following table summarizes representative quantitative data from synthetic transformations

involving N-Boc-2-formylpiperidine derivatives in the synthesis of bioactive compounds.
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IC50 = 0.45

µM (HDAC)
[10]
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Experimental Protocols
Protocol 1: General Procedure for Wittig Olefination

This protocol describes a general method for extending the carbon chain at the C2 position of

N-Boc-2-formylpiperidine, a foundational step in the synthesis of several piperidine alkaloids.[4]

Materials:

(R)- or (S)-N-Boc-2-formylpiperidine

Appropriate phosphonium ylide (e.g., from a phosphonium salt and a strong base like n-BuLi

or NaHMDS)

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

Stirring apparatus and inert atmosphere (Nitrogen or Argon)

Procedure:

Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt with a

strong base in anhydrous THF at 0 °C to -78 °C.

Dissolve N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF.

Slowly add the solution of N-Boc-2-formylpiperidine to the pre-formed ylide solution at the

same low temperature.

Allow the reaction mixture to stir at low temperature for 1-2 hours and then warm to room

temperature, stirring for an additional 12-24 hours or until TLC analysis indicates completion.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl)

solution.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired

alkene.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a standard procedure for coupling N-Boc-2-formylpiperidine with a

primary or secondary amine.

Materials:

N-Boc-2-formylpiperidine

Primary or secondary amine (1.0 - 1.2 eq)

Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium

cyanoborohydride (NaBH₃CN))

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

Acetic acid (catalytic amount, if needed)

Procedure:

Dissolve N-Boc-2-formylpiperidine (1.0 eq) and the desired amine (1.1 eq) in the anhydrous

solvent.

Add a catalytic amount of acetic acid to facilitate iminium ion formation.

Stir the mixture at room temperature for 1-2 hours.

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-24 hours or until the reaction is complete as

monitored by TLC or LC-MS.

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

Separate the organic layer, and extract the aqueous layer with the same solvent (2x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the residue by flash column chromatography to obtain the target N-substituted

piperidine derivative.
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Caption: Synthetic utility of N-Boc-2-formylpiperidine.
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Caption: Workflow for the synthesis of (+)-Epidihydropinidine.
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Caption: Simplified signaling pathway for HDAC inhibitors in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b132268#application-of-n-boc-2-formylpiperidine-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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